molecular formula C16H24N2O4S B513092 1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942666-73-1

1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No. B513092
CAS RN: 942666-73-1
M. Wt: 340.4g/mol
InChI Key: UKDDZGUZZOKUIZ-UHFFFAOYSA-N
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Description

“1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C16H24N2O4S and a molecular weight of 340.4g/mol. It is available from suppliers such as Specs and Life Chemicals Inc .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .

Scientific Research Applications

Pharmaceutical Research

This compound is structurally related to cetirizine , an antihistamine used to treat allergic reactions . It can serve as a reference standard in the quality control and formulation of cetirizine-related products. Researchers can use it to compare and analyze the metabolic pathways and breakdown products of cetirizine in the body.

Chemical Synthesis

The compound’s molecular structure suggests it could be a precursor or an intermediate in the synthesis of complex molecules. Its sulfonyl and piperazine groups are commonly found in various pharmaceuticals, indicating its potential use in synthesizing new drug candidates.

properties

IUPAC Name

1-[4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-5-22-15-10-13(3)16(11-12(15)2)23(20,21)18-8-6-17(7-9-18)14(4)19/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDDZGUZZOKUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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